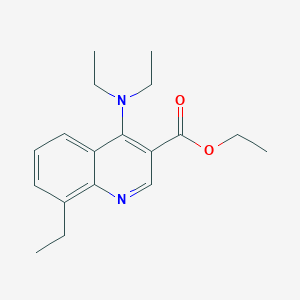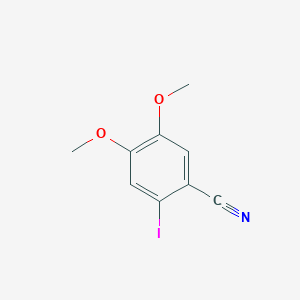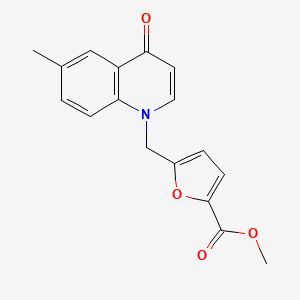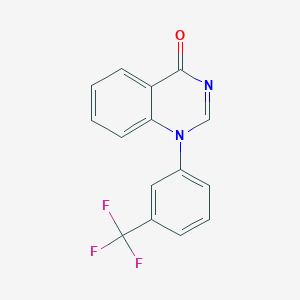
4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde is a compound that features a triazole ring linked to two benzaldehyde groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde typically involves the reaction of 1H-1,2,4-triazole with benzaldehyde derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the formation of the triazole ring and its subsequent attachment to the benzaldehyde groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: 4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzoic acid.
Reduction: 4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may activate or inhibit signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile: Similar structure but with nitrile groups instead of aldehyde groups.
4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzoic acid: Oxidized form of the compound with carboxylic acid groups.
4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzyl alcohol: Reduced form of the compound with alcohol groups.
Uniqueness
4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde is unique due to its specific combination of a triazole ring and two benzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-[(4-formylphenyl)-(1,2,4-triazol-1-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C17H13N3O2/c21-9-13-1-5-15(6-2-13)17(20-12-18-11-19-20)16-7-3-14(10-22)4-8-16/h1-12,17H |
InChI Key |
NJQUCOXMKBJHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)


![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)

![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)
![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)





![(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11834365.png)
